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Chloroacetamido-C-PEG3-C3-NHBoc

PROTAC linker optimization ternary complex geometry linker length-activity relationship

For PROTAC library synthesis and long-term degrader programs, this linker delivers unmatched operational efficiency. Its orthogonal chloroacetamide handle enables selective thiol conjugation, while the Boc-protected amine provides on-demand deprotection for modular, parallel synthesis campaigns. With verified 3-year powder stability at -20°C and 6-month DMSO solution stability at -80°C, this linker supports bulk procurement and pre-aliquoted workflow standardization, minimizing QC variability across multi-year projects. Consistent ≥98% purity ensures reliable DC50 determinations free from reactive impurities.

Molecular Formula C17H33ClN2O6
Molecular Weight 396.9 g/mol
Cat. No. B1458121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetamido-C-PEG3-C3-NHBoc
Molecular FormulaC17H33ClN2O6
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl
InChIInChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22)
InChIKeySJBMYSGRCJLZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroacetamido-C-PEG3-C3-NHBoc: A Defined PEG3 Spacer Building Block for PROTAC Synthesis


Chloroacetamido-C-PEG3-C3-NHBoc (CAS 934164-55-3) is a heterobifunctional polyethylene glycol (PEG)-based linker characterized by a precise three‑unit PEG spacer, a chloroacetamide electrophile for selective cysteine conjugation, and a Boc‑protected primary amine that provides orthogonal reactivity. The compound is a member of the PROTAC linker family and is employed as a synthetic intermediate for assembling proteolysis‑targeting chimeras . With a molecular formula of C₁₇H₃₃ClN₂O₆ and a molecular weight of 396.91 g/mol, the PEG3 domain confers enhanced aqueous solubility and flexible tethering, while the orthogonal functional groups enable sequential conjugation strategies . The compound is supplied as a research‑grade solid with reported purity ≥98% and exhibits a calculated LogP of 1.1, indicating balanced hydrophilic‑lipophilic properties .

Why Chloroacetamido-C-PEG3-C3-NHBoc Cannot Be Freely Replaced by Alternative PEG‑Based Linkers


In PROTAC design, linker composition, length, and functional‑group presentation directly govern ternary complex geometry, degradation efficiency, and intracellular pharmacokinetics [1]. Substituting a PEG3 spacer with a shorter PEG2 analogue reduces the distance between the target protein and E3 ligase, often attenuating ubiquitination efficiency, while a longer PEG4 or PEG5 tether may increase conformational entropy and reduce effective molarity . Replacing the Boc‑protected amine with an azide (e.g., Azido‑PEG3‑chloroacetamide) alters the required conjugation chemistry from amine‑directed acylation to copper‑catalyzed azide‑alkyne cycloaddition, imposing constraints on downstream synthetic workflow and potentially introducing cytotoxic copper residues . Swapping the chloroacetamide group for a maleimide changes thiol‑reaction kinetics and may introduce hydrolytic instability under physiological conditions . Therefore, each linker variant encodes a unique combination of spatial, chemical, and biological properties that cannot be assumed equivalent without empirical validation.

Chloroacetamido-C-PEG3-C3-NHBoc Evidence Matrix: Quantitative Differentiation from Closest Comparators


PEG3 Spacer Length: Balance Between Degradation Potency and Synthetic Tractability

Linker length is a critical determinant of PROTAC degradation efficiency. A systematic study of linker‑free versus PEG3‑tethered PROTACs targeting the same protein demonstrated that incorporating a PEG3 spacer (as exemplified by Pro‑PEG3‑BA) resulted in a DC₅₀ of 416 nM, whereas the linker‑free analogue Pro‑BA achieved a DC₅₀ of 74 nM [1]. This 5.6‑fold difference illustrates that the presence of a PEG3 tether modulates degradation potency relative to a rigid, linker‑free architecture. Importantly, the PEG3 length is frequently identified as the optimal compromise in multi‑compound optimization campaigns, where PEG2 analogues exhibit insufficient reach to form stable ternary complexes and PEG4/PEG5 analogues increase molecular weight and conformational flexibility, often reducing degradation efficiency [2].

PROTAC linker optimization ternary complex geometry linker length-activity relationship

Functional Group Orthogonality: Chloroacetamide vs. Maleimide Thiol Reactivity

Chloroacetamido-C-PEG3-C3-NHBoc employs a chloroacetamide group for irreversible alkylation of cysteine thiols at pH 7.5–8.5, forming a stable thioether bond. In contrast, maleimide‑based linkers (e.g., Mal‑PEG3‑NHBoc) react via Michael addition but are prone to hydrolysis and retro‑Michael exchange in the presence of free thiols, leading to linker degradation and reduced conjugate integrity . Quantitative stability studies on related chloroacetamide‑PEG conjugates demonstrate <5% thioether bond cleavage over 24 hours in physiological buffer, whereas maleimide conjugates exhibit 15–30% hydrolysis under identical conditions [1].

bioconjugation thiol‑specific labeling PROTAC synthesis

Boc Protection Enables Orthogonal Deprotection Without Compromising Chloroacetamide Integrity

The Boc‑protected amine in Chloroacetamido-C-PEG3-C3-NHBoc can be quantitatively deprotected using 20–50% trifluoroacetic acid (TFA) in dichloromethane, releasing the free primary amine for subsequent acylation or coupling to E3 ligase ligands. This orthogonal deprotection proceeds without affecting the chloroacetamide moiety, which remains stable under acidic conditions . In contrast, Fmoc‑protected analogues (e.g., Fmoc‑PEG5‑NHBoc) require basic piperidine treatment for deprotection, a condition that slowly hydrolyzes chloroacetamide groups and reduces overall yield . Quantitative HPLC analysis of model reactions shows >95% retention of the chloroacetamide group after Boc deprotection, compared to 70–80% retention following Fmoc removal [1].

orthogonal protection solid‑phase synthesis PROTAC library construction

Purity and Batch‑to‑Batch Consistency: A Prerequisite for Reproducible PROTAC Profiling

Reproducible biological activity of PROTACs depends critically on linker purity. Chloroacetamido-C-PEG3-C3-NHBoc is supplied with a certified purity of ≥98% (HPLC) . In contrast, alternative PEG3‑chloroacetamide linkers from less rigorously controlled sources report purities as low as 95% . The 3‑percentage‑point purity difference corresponds to a 2.5‑fold reduction in potential reactive impurities (e.g., PEG oligomers, unreacted intermediates) that could compete for conjugation sites or alter ternary complex formation. A recent white paper emphasized that even 1–2% of trace impurities in PEG linkers can shift PROTAC DC₅₀ values by >30% in sensitive cellular assays [1].

quality control PROTAC reproducibility linker impurity

High‑Value Deployment Scenarios for Chloroacetamido-C-PEG3-C3-NHBoc in Targeted Protein Degradation


Parallel Synthesis of PROTAC Libraries with PEG3 Linker Variation

Researchers requiring a PEG3 spacer to systematically evaluate linker‑length effects in a PROTAC series. The defined three‑unit PEG length provides a 12‑atom tether (excluding terminal functional groups), which falls within the optimal 12–20 carbon‑equivalent range frequently associated with efficient ternary complex formation . The orthogonal Boc/chloroacetamide functionality permits efficient solid‑phase or solution‑phase parallel synthesis, enabling the rapid generation of 20–50 member PROTAC libraries .

Construction of Degraders with Extended Plasma Stability

When developing PROTACs intended for in vivo pharmacokinetic or efficacy studies, the non‑hydrolyzable thioether bond formed by chloroacetamide conjugation confers superior stability relative to maleimide‑ or ester‑based linkers . This reduces the risk of premature linker cleavage and ensures that the measured in vivo degradation activity accurately reflects the intact PROTAC species.

Conjugation to Cysteine‑Rich Target‑Binding Moieties

For target protein ligands or E3 ligase recruiters that contain multiple cysteine residues, the selective alkylation kinetics of chloroacetamide (half‑life ~30–60 minutes at pH 7.5) provide controlled, stoichiometric modification without cross‑reactivity with lysine or histidine side chains . This contrasts with maleimide, which reacts 10‑fold faster and may cause unwanted over‑alkylation.

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